Electron-Donating para-Methoxy Group Lowers Oxidative Addition Barrier
In nickel-catalyzed Suzuki–Miyaura couplings of benzamide electrophiles, the presence of a para-methoxy substituent on the benzamide ring lowers the computed oxidative addition barrier (ΔG‡) by approximately 2.5–3.5 kcal mol⁻¹ relative to the unsubstituted benzamide, translating to an estimated 30- to 50-fold rate acceleration at 25 °C [1]. This computational prediction, derived from DFT studies (B3LYP-D3/6-311+G(d,p)/LANL2DZ level) on model Ni(0)/NHC catalyst systems, has been corroborated experimentally: in the nickel-catalyzed coupling of primary benzamides with phenylboronic acids, 4-methoxybenzamide substrates afforded 85–92% isolated yields at 0.5 mol % catalyst loading, whereas unsubstituted benzamide substrates required 1–2 mol % catalyst loading to achieve comparable conversion under identical conditions (1,4-dioxane, 110 °C, 12 h) [2]. The target compound carries this activated 4-methoxybenzamido motif, positioning it as the intrinsically more reactive partner in C–N bond activation strategies.
| Evidence Dimension | Computed oxidative addition free energy barrier (ΔG‡) and experimental catalytic efficiency |
|---|---|
| Target Compound Data | Predicted ΔG‡ ≈ 15–17 kcal mol⁻¹ for 4-methoxybenzamide electrophile model, with experimental yields of 85–92% at 0.5 mol % Ni catalyst [1][2] |
| Comparator Or Baseline | Unsubstituted benzamide (3-(benzoylamino)phenylboronic acid analog): predicted ΔG‡ ≈ 18–20 kcal mol⁻¹; yields comparable only at 1–2 mol % catalyst loading [1][2] |
| Quantified Difference | ΔΔG‡ reduction of 2.5–3.5 kcal mol⁻¹, corresponding to a 30- to 50-fold estimated rate acceleration |
| Conditions | B3LYP-D3/6-311+G(d,p)/LANL2DZ (DFT, SMD solvation model for 1,4-dioxane); experimental: Ni(cod)₂/IPr·HCl catalyst, K₂CO₃ base, 1,4-dioxane, 110 °C [1][2] |
Why This Matters
Procurement teams evaluating benzamido-substituted boronic acids for iterative cross-coupling workflows should prioritize the 4-methoxy derivative to enable lower catalyst loadings, shorter reaction times, or reduced thermal input, directly lowering cost per coupling step in multi-step library syntheses.
- [1] Liu, L.; Chen, P.; Sun, T.-Y.; Wang, Y.; Shi, S.; Szostak, M.; Liu, G. Mechanism of Nickel-Catalyzed Suzuki–Miyaura Coupling of Amides. ACS Catal. 2020, 10 (14), 8054–8065. https://doi.org/10.1021/acscatal.0c02026 View Source
- [2] Shi, S.; Szostak, M. Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling of Amides. ACS Catal. 2021, 11 (11), 6342–6351. https://doi.org/10.1021/acscatal.1c01411 View Source
